molecular formula C30H31FN2O B1662463 Siramesine CAS No. 147817-50-3

Siramesine

Cat. No. B1662463
M. Wt: 454.6 g/mol
InChI Key: XWAONOGAGZNUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06844352B2

Procedure details

1′-[4-[1-(4-fluorophenyl)-1H-indole-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4′-piperidine] (10.3 g) and 2-propanole (100 ml) were heated to reflux. The solution was allowed to cool to 45° C. Aqueous hydrochloric acid (2.2 ml, 36%) was added dropwise and a precipitate of the title compound was formed. The suspension was heated to reflux and allowed to cool to ambient temperature. The suspension was cooled in ice, filtered off and dried. Yield: 10.1 g (90%). The salt is a mono salt and according to our investigations an anhydrate. KF: 0.51%; HPLC 100.8%; DSC (onset/peakmax) 222.5° C./223.8° C. CHN (calculated/measured): C: 73.38/73.13; H: 6.57/6.56; N: 5.70/5.80.
[Compound]
Name
2-propanole
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][C:24]4([C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[CH2:28][O:27]4)[CH2:23][CH2:22]3)=[CH:9]2)=[CH:4][CH:3]=1.[ClH:35]>>[ClH:35].[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][CH2:19][CH2:20][N:21]3[CH2:22][CH2:23][C:24]4([C:34]5[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=5)[CH2:28][O:27]4)[CH2:25][CH2:26]3)=[CH:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)CCCCN1CCC2(CC1)OCC1=CC=CC=C12
Name
2-propanole
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)N1C=C(C2=CC=CC=C12)CCCCN1CCC2(CC1)OCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.